molecular formula C11H10ClNO2S B2399542 4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione CAS No. 344265-74-3

4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione

Cat. No.: B2399542
CAS No.: 344265-74-3
M. Wt: 255.72
InChI Key: CIHPHLCQKGFOMJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione is a chemical compound that belongs to the class of thiomorpholinediones. This compound is characterized by the presence of a chlorophenyl group attached to a thiomorpholine ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to cyclization to form the thiomorpholinedione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: Shares the chlorophenyl group but lacks the thiomorpholine ring.

    Thiomorpholine: Contains the thiomorpholine ring but lacks the chlorophenyl group.

    4-(2-Chlorophenyl)-2-methyl-3,5-dioxomorpholine: Similar structure but with oxygen atoms instead of sulfur.

Uniqueness

4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione is unique due to the presence of both the chlorophenyl group and the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-2-methylthiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-7-11(15)13(10(14)6-16-7)9-5-3-2-4-8(9)12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHPHLCQKGFOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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